4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
説明
4-((2-(5-Chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a benzothiadiazine derivative characterized by a 1,2,4-thiadiazine ring fused to a benzene moiety. The compound features a 5-chloro-2-methylphenyl substituent at position 2 of the thiadiazine ring and a benzonitrile group linked via a methyl bridge at position 2. Its molecular formula is C₂₂H₁₆ClN₃O₃S, with a molecular weight of 438.9 g/mol (inferred from structural analogs ). The 1,1-dioxide moiety enhances the compound’s polarity, while the chloro and methyl groups on the phenyl ring contribute to its lipophilicity.
特性
IUPAC Name |
4-[[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-15-6-11-18(23)12-20(15)26-22(27)25(14-17-9-7-16(13-24)8-10-17)19-4-2-3-5-21(19)30(26,28)29/h2-12H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVZDSGQMGKYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile (CAS Number: 896684-19-8) is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its synthetic pathways, pharmacological potentials, and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 437.9 g/mol. Its structure includes a benzonitrile moiety linked to a thiadiazine derivative, which is significant for its biological activities.
| Property | Value |
|---|---|
| CAS Number | 896684-19-8 |
| Molecular Formula | C22H16ClN3O3S |
| Molecular Weight | 437.9 g/mol |
Biological Activity Overview
Research has indicated that compounds similar to 4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that related thiadiazine derivatives possess significant antimicrobial properties against various pathogens. For instance, certain derivatives were effective against human pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that it could inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay .
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity in preclinical models, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazine derivatives highlighted the antimicrobial activity of compounds structurally similar to our target compound. The results indicated that these derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL against multiple bacterial strains .
Case Study 2: Anticancer Activity
In a comparative analysis of various benzo[e][1,2,4]thiadiazine derivatives, one compound demonstrated an IC50 value of 15 µM against MCF-7 cells. This suggests that modifications to the thiadiazine structure can enhance anticancer properties significantly .
The biological activity of 4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation by binding to their active sites.
- Modulation of Signaling Pathways : It is hypothesized that this compound could interfere with signaling pathways crucial for tumor growth and bacterial resistance mechanisms.
科学的研究の応用
Antimicrobial Properties
Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile demonstrate efficacy against various bacterial strains and fungi. For instance:
- Efficacy Against Bacteria : Studies have reported that thiadiazine derivatives show potent activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Compounds in this class have been tested against Candida species, exhibiting higher potency than conventional antifungal agents like ketoconazole.
Anticancer Potential
Thiadiazine derivatives have been evaluated for their anticancer potential. Research findings suggest that 4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile may possess selective cytotoxicity towards cancer cell lines while sparing normal cells. Key findings include:
- Mechanism of Action : Certain derivatives inhibit tubulin polymerization at micromolar concentrations, indicating potential as anticancer agents.
- Cell Line Studies : Compounds derived from similar structures have shown effectiveness against various cancer cell lines in laboratory settings .
Case Study 1: Antimicrobial Efficacy
In a study published in the Turkish Journal of Chemistry, researchers synthesized a series of thiadiazine derivatives and tested their antimicrobial activity against several pathogens. The results indicated that certain compounds exhibited significant inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of thiadiazine derivatives on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the disruption of microtubule dynamics, highlighting their potential as novel anticancer agents .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s core benzothiadiazine-1,1-dioxide scaffold is shared with several derivatives, differing primarily in substituent patterns. Below is a comparative analysis of key analogs:
Structural and Functional Implications
- Substituent Effects: Chloro vs. Benzonitrile Group: The benzonitrile moiety, common to all three compounds, may participate in dipole-dipole interactions or act as a hydrogen bond acceptor, influencing target binding .
- Synthetic Accessibility :
Physicochemical Properties
While specific data (e.g., melting point, solubility) for the target compound are unavailable, trends from analogs suggest:
- Solubility : Methoxy-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to the polar methoxy group, whereas the chloro-methyl group in the target compound may reduce solubility.
- Stability : The 1,1-dioxide moiety stabilizes the thiadiazine ring against hydrolysis, a feature conserved across all analogs .
Q & A
Q. What are the recommended synthetic routes for 4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis: Begin with condensation of substituted benzaldehyde derivatives with thiadiazinone precursors under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by cyclization. Optimize temperature (60–80°C) and solvent polarity to enhance yield .
- Catalyst Selection: Use mild acids (e.g., acetic acid) or bases (e.g., triethylamine) to stabilize intermediates. Microwave-assisted synthesis may reduce reaction time by 30–40% compared to traditional thermal methods .
- Purity Control: Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (methanol/water) or column chromatography .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: Use ¹H/¹³C NMR to confirm the benzo[e][1,2,4]thiadiazin ring system and benzonitrile substituents. Key signals include δ ~7.8–8.2 ppm (aromatic protons) and δ ~3.5 ppm (SO₂ group protons) .
- IR: Identify characteristic peaks for C≡N (~2230 cm⁻¹), S=O (~1350–1150 cm⁻¹), and carbonyl groups (~1700 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ ~470–480 Da) and detect fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity: Use agar diffusion assays (e.g., against S. aureus or E. coli) with compound concentrations of 10–100 µg/mL. Include positive controls (e.g., ampicillin) and solvent blanks .
- Antioxidant Potential: Employ DPPH radical scavenging assays (IC₅₀ determination) at 0.1–1.0 mM concentrations. Compare to ascorbic acid as a reference .
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Normalize results to untreated cells and validate with triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Methodological Answer:
-
Analog Synthesis: Modify substituents at the 5-chloro-2-methylphenyl or benzonitrile positions. For example:
-
Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., COX-2 or DHFR). Validate with MD simulations .
-
Example SAR Table:
Derivative Substituent (R) IC₅₀ (µM, DPPH) MIC (µg/mL, S. aureus) Parent 5-Cl, 2-Me 45.2 25.3 Analog 1 5-F, 2-Me 38.7 18.9 Analog 2 5-NO₂, 2-Me 52.1 32.4 Data adapted from structural analogs in .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Data Triangulation: Cross-validate results using orthogonal assays (e.g., combine MTT with lactate dehydrogenase release for cytotoxicity) .
- Solubility Adjustments: Address false negatives by optimizing DMSO concentrations (<1% v/v) or using β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Statistical Analysis: Apply ANOVA or Tukey’s HSD test to identify significant differences (p<0.05) between experimental groups. Use PCA to cluster assay outcomes .
Q. What experimental designs are optimal for studying the compound’s environmental fate and toxicity?
Methodological Answer:
- Ecotoxicology: Follow OECD guidelines for Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀). Test concentrations of 0.1–10 mg/L .
- Degradation Studies: Simulate photolysis (UV light, λ=254 nm) and hydrolysis (pH 4–9 buffers) to measure half-life. Analyze degradation products via LC-QTOF-MS .
- Bioaccumulation: Use HPLC-MS to quantify compound levels in Danio rerio (zebrafish) tissues after 28-day exposure. Calculate bioconcentration factors (BCF) .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
Methodological Answer:
- Pharmacokinetic Profiling: Conduct ADME studies in rodents (e.g., Sprague-Dawley rats) to measure oral bioavailability, plasma half-life, and tissue distribution .
- Metabolite Identification: Use hepatocyte microsomes (human/rat) to generate Phase I/II metabolites. Characterize via UPLC-MS/MS and compare to in vivo samples .
- Formulation Optimization: Develop nanoemulsions or liposomes to enhance blood-brain barrier penetration if neuroactivity is observed in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
